molecular formula C18H18N2O2 B563123 (R)-(-)-N-3-Benzylnirvanol CAS No. 790676-41-4

(R)-(-)-N-3-Benzylnirvanol

Cat. No.: B563123
CAS No.: 790676-41-4
M. Wt: 294.354
InChI Key: ZMZDHUHMXXALFX-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(-)-N-3-Benzylnirvanol is a chiral hydantoin derivative that acts as a potent and selective inhibitor of the human cytochrome P450 enzyme CYP2C19. This enzyme plays a critical role in the metabolic clearance of a wide range of clinically important drugs. The inhibitor potency and selectivity are highly enantiomer-specific. While the (S)-(+)-enantiomer demonstrates high potency with a Ki value of 250 nM, the (R)-(-)-enantiomer is a significantly less potent inhibitor of CYP2C19, exhibiting a Ki value of 5.3 µM . This stark difference makes this compound a crucial tool compound for researchers studying enzyme kinetics, stereoselective metabolism, and for use as a negative control in experiments investigating CYP2C19 activity. The high selectivity of the related potent enantiomers has been confirmed in studies showing minimal inhibition (>16% inhibition) against other major human CYP isoforms, including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4 . Such selectivity is vital for accurate reaction phenotyping during early drug development, which aims to identify the enzymes responsible for metabolizing new chemical entities and to predict potential drug-drug interactions. Compared to other inhibitors like omeprazole, the N-3-benzyl derivatives offer superior selectivity, with (-)-N-3-benzylphenobarbital recently being validated as a highly potent and selective choice for studies in suspended human hepatocytes . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers can use this compound for in vitro studies to delineate metabolic pathways and assess the contribution of CYP2C19 to a compound's overall metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDHUHMXXALFX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthesis and Stereochemical Characterization of N 3 Benzylnirvanol

Methodologies for Asymmetric Synthesis of (R)-(-)-N-3-Benzylnirvanol

The direct asymmetric synthesis of 5,5-disubstituted hydantoins, such as this compound, presents a significant challenge in synthetic organic chemistry. While the resolution of racemic mixtures is a common approach, recent advancements have focused on developing enantioselective methods to directly obtain the desired stereoisomer. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One promising strategy involves the asymmetric hydrogenation of prochiral hydantoin (B18101) derivatives . For instance, the use of a Palladium/BINAP catalyst system has been shown to be effective in the asymmetric hydrogenation of exocyclic alkenes on the hydantoin ring, yielding 5-aryl substituted chiral hydantoins with moderate to good enantioselectivity. rsc.org The addition of a chiral Brønsted acid has been identified as a key factor in achieving high enantiomeric excess (ee). rsc.org

Another innovative approach is the enantioselective synthesis catalyzed by chiral phosphoric acids . This method facilitates the condensation of glyoxals and ureas in a single step at room temperature. semanticscholar.org Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate, leading to the formation of 5-monosubstituted hydantoins in high yields and with excellent enantiomeric ratios (up to 98:2 e.r.). semanticscholar.org

Furthermore, palladium-catalyzed (3+2) cycloaddition reactions between 5-vinyloxazolidine-2,4-diones and isocyanates offer a direct route to the hydantoin scaffold. organic-chemistry.org An enantioselective version of this transformation has been developed using chiral ligands such as (S)-SEGPHOS, achieving up to 84% ee for the synthesis of bioactive hydantoins like nirvanol (B14652). organic-chemistry.org These methodologies, while not yet explicitly reported for the synthesis of this compound, represent the current state-of-the-art in the asymmetric synthesis of structurally related chiral hydantoins and could foreseeably be adapted for this purpose.

Enantiomeric Purity Assessment Techniques for N-3-Benzylnirvanol and its Stereoisomers

The determination of enantiomeric purity is paramount in the characterization of chiral compounds. For N-3-Benzylnirvanol and its stereoisomers, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and effective technique.

Research by Suzuki et al. (2002) detailed the successful separation of the enantiomers of N-3-benzyl-nirvanol using preparative HPLC with an (R,R) Whelk-O1 column. researchgate.net This method allows for the quantification of each enantiomer, thereby enabling the calculation of the enantiomeric excess. The specific optical rotation of the purified (+)-N-3-benzyl-nirvanol was determined to be +52.0° (c=1.0 in methanol), confirming the successful separation and characterization of the enantiomers. amazonaws.com

Beyond chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents can also be employed for enantiomeric purity assessment. acs.org This technique relies on the formation of diastereomeric complexes that exhibit distinct NMR signals for each enantiomer, allowing for their quantification.

Table 1: Chiral HPLC Conditions for Enantiomeric Separation of N-3-Benzylnirvanol

ParameterCondition
Column (R,R) Whelk-O1
Mobile Phase Not explicitly detailed in the provided search results, but typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
Detection UV detection at an appropriate wavelength (e.g., 204 nm). amazonaws.com
Result Baseline separation of the (+) and (-) enantiomers. researchgate.net

Comparative Analysis of Synthetic Routes to (R)-(-)- and (S)-(+)-N-3-Benzylnirvanol

The synthesis of the individual enantiomers of N-3-Benzylnirvanol can be approached through two primary strategies: resolution of a racemic mixture or direct asymmetric synthesis.

In contrast, asymmetric synthesis , as discussed in section 2.1, aims to produce a single enantiomer directly. While specific protocols for this compound are not detailed in the provided search results, the general methodologies for chiral hydantoin synthesis offer a potential alternative. rsc.orgsemanticscholar.orgorganic-chemistry.org A successful asymmetric synthesis would theoretically offer a higher yield of the desired enantiomer compared to resolution. However, the development of a highly enantioselective and scalable asymmetric process can be challenging and may require extensive optimization of catalysts, ligands, and reaction conditions.

Table 2: Comparison of Synthetic Approaches

FeatureRacemic Synthesis and ResolutionAsymmetric Synthesis
Starting Materials Nirvanol, Benzylating agentProchiral precursors (e.g., glyoxals, ureas, vinyloxazolidinediones)
Key Step Resolution of enantiomers (e.g., chiral HPLC)Enantioselective reaction (e.g., asymmetric hydrogenation, catalyzed condensation)
Yield of Single Enantiomer Theoretically max. 50%Potentially > 50%
Advantages Access to both enantiomers; established methodology.Higher theoretical yield of one enantiomer; potentially more atom-economical.
Disadvantages Lower yield for a single enantiomer; resolution can be costly.May require development and optimization; catalyst/ligand costs.

Racemic Resolution Strategies for N-3-Benzylnirvanol

The separation of a racemic mixture of N-3-Benzylnirvanol into its individual enantiomers is a crucial step for studying their distinct biological properties.

The most explicitly documented method for the resolution of racemic N-3-Benzylnirvanol is preparative chiral High-Performance Liquid Chromatography (HPLC) . researchgate.net This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their differential retention times and subsequent separation. This method has been successfully used to obtain the pure (+) and (-) enantiomers of N-3-benzyl-nirvanol. researchgate.netsigmaaldrich.com

Another widely used strategy for the resolution of racemates is diastereomeric salt formation . This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. beilstein-journals.org While not specifically detailed for N-3-Benzylnirvanol in the provided search results, this technique is a common and effective method for the resolution of chiral compounds containing acidic or basic functional groups. Given that the hydantoin ring possesses acidic protons, this method is a theoretically viable strategy for the resolution of N-3-Benzylnirvanol.

Table 3: Overview of Racemic Resolution Strategies

StrategyPrincipleApplication to N-3-Benzylnirvanol
Preparative Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation.Documented as a successful method for resolving racemic N-3-Benzylnirvanol. researchgate.net
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in physical properties (e.g., solubility).A theoretically applicable method, though not explicitly reported in the provided search results.

Molecular Mechanisms of Cytochrome P450 Inhibition by R N 3 Benzylnirvanol

Potent and Selective Inhibition of Human CYP2C19 by (R)-(-)-N-3-Benzylnirvanol

This compound has been identified as a potent and selective inhibitor of CYP2C19. caymanchem.comresearchgate.net This selectivity is a key characteristic, distinguishing it from other CYP inhibitors that may have a broader range of action. researchgate.net The inhibitory effect is primarily directed towards CYP2C19, with significantly less impact on other major CYP isoforms. researchgate.net

Kinetic Characterization of CYP2C19 Inhibition (Kᵢ Determination)

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. For this compound's counterpart, (+)-N-3-Benzylnirvanol, studies have determined a Kᵢ value of 0.25 µM for CYP2C19. caymanchem.commedchemexpress.combiomol.com In contrast, the (R)-(-) enantiomer, which is the focus of this article, exhibits a Kᵢ value of 5.3 µM for CYP2C19. medchemexpress.commolnova.com The inhibition of CYP2C19 by these compounds has been characterized as competitive. researchgate.net The IC₅₀ values, which represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, have also been reported. For (+)-N-3-Benzylnirvanol, the IC₅₀ values for CYP2C19 in pooled human liver microsomes and recombinant CYP2C19 were 0.414 µM and 0.161 µM, respectively. researchgate.net

Table 1: Inhibitory Constants of N-3-Benzylnirvanol Enantiomers against CYP2C19

Compound Kᵢ (µM) Inhibition Type
(+)-N-3-Benzylnirvanol 0.25 caymanchem.commedchemexpress.combiomol.com Competitive researchgate.net
This compound 5.3 medchemexpress.commolnova.com Competitive researchgate.net

Proposed Mechanistic Insights into Enzyme-Inhibitor Interactions

The interaction between N-3-benzylnirvanol and CYP2C19 is thought to be influenced by several structural features. The presence of a benzylic group facilitates hydrophobic interactions within the enzyme's active site, which enhances the binding affinity. scbt.com Furthermore, the chiral center of the molecule plays a crucial role in its stereoselective binding. scbt.com It is proposed that the ability of the compound to form transient complexes can alter the conformational dynamics of the enzyme, thereby affecting substrate access and the rate of turnover. scbt.com Computational modeling studies, such as Comparative Molecular Field Analysis (CoMFA), have suggested that the stereochemistry of the N-3 substituents is a critical factor in determining the inhibitory potency towards CYP2C19. mdpi.com These models indicate that CYP2C19 favors an orientation where the N-3 substituents are directed away from the enzyme's active oxygen species. mdpi.com

Stereoselective Differences in CYP2C19 Inhibition by N-3-Benzylnirvanol Enantiomers

A significant disparity exists in the inhibitory potency of the two enantiomers of N-3-benzylnirvanol. The (+)-enantiomer is a considerably more potent inhibitor of CYP2C19 than the (R)-(-)-enantiomer. researchgate.net Specifically, (+)-N-3-benzylnirvanol was found to be approximately 20- to 60-fold more potent than its (R)-(-) antipode in inhibiting recombinant CYP2C19. researchgate.net This pronounced stereoselectivity underscores the specific structural requirements of the CYP2C19 active site and highlights the importance of the chiral center in the inhibitor's interaction with the enzyme. scbt.commdpi.com

Evaluation of Pan-CYP Inhibition Profile and Isoform Selectivity

This compound and its (+)-enantiomer exhibit a high degree of selectivity for CYP2C19 over other major cytochrome P450 isoforms. caymanchem.com At a concentration of 1 µM, (+)-N-3-benzylnirvanol shows minimal inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. caymanchem.comresearchgate.netbiomol.com While it does show some inhibition of CYP2B6, the IC₅₀ value is 58 µM, indicating much lower potency compared to its effect on CYP2C19. caymanchem.combiomol.com This selectivity makes it a valuable tool for distinguishing the metabolic contributions of CYP2C19 from those of other CYPs.

Table 2: Selectivity of (+)-N-3-Benzylnirvanol against various CYP Isoforms

CYP Isoform Inhibition at 1 µM IC₅₀ (µM)
CYP1A2 Negligible caymanchem.comresearchgate.netbiomol.com >100 researchgate.net
CYP2A6 Negligible caymanchem.comresearchgate.netbiomol.com >100 researchgate.net
CYP2B6 Weak caymanchem.com 58 caymanchem.combiomol.com
CYP2C8 Negligible caymanchem.comresearchgate.netbiomol.com 34 researchgate.net
CYP2C9 Negligible caymanchem.comresearchgate.netbiomol.com 19 researchgate.net
CYP2D6 Negligible caymanchem.comresearchgate.netbiomol.com >100 researchgate.net
CYP2E1 Negligible caymanchem.comresearchgate.netbiomol.com Not Reported
CYP3A4 Negligible caymanchem.comresearchgate.netbiomol.com 89 researchgate.net

Impact of CYP Inhibition on Xenobiotic and Endogenous Substrate Metabolism

Utility of this compound as a Chemical Probe for CYP2C19 Research

Due to its potency and, more importantly, its selectivity for CYP2C19, (+)-N-3-benzylnirvanol is considered a valuable chemical probe for in vitro studies. researchgate.netresearchgate.netscientificlabs.co.ukdoi.orgfda.govtandfonline.comabcam.cn Chemical probes are essential tools for determining the contribution of specific enzymes, like CYP2C19, to the metabolism of new chemical entities. researchgate.net The use of selective inhibitors allows researchers to identify which CYP isoforms are responsible for the metabolism of a particular compound, which is a critical step in drug development. researchgate.net The FDA recognizes N-3-benzyl-nirvanol as an in vitro selective inhibitor for CYP2C19-mediated metabolism. fda.gov Its use in suspended human hepatocytes has also been investigated for screening potential CYP inhibition. scientificlabs.co.uksigmaaldrich.com While both enantiomers are selective, the (+)-enantiomer is often preferred due to its higher potency. researchgate.net

Based on a thorough review of the available scientific literature, there is no information on the in vitro and ex vivo metabolic disposition of the compound this compound itself. The body of research focuses exclusively on the use of its enantiomer, (+)-N-3-Benzylnirvanol, as a potent and selective inhibitor of the cytochrome P450 enzyme, CYP2C19.

Consequently, it is not possible to provide an article detailing the Phase I and Phase II biotransformation pathways, metabolites, or the specific metabolic profiling of this compound as requested by the provided outline. The compound is consistently characterized as a chemical tool for studying the metabolism of other drugs, rather than being the subject of metabolic investigation.

The primary findings in the literature relate to its function as an inhibitor:

This compound and its enantiomer, (+)-N-3-Benzylnirvanol, are recognized as highly selective inhibitors of the enzyme CYP2C19. molnova.com The (+)-enantiomer, in particular, is noted for its potency. nih.gov

The selectivity of (+)-N-3-benzylnirvanol for CYP2C19 has been verified across a panel of other major CYP enzymes, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, against which it shows minimal inhibitory activity at relevant concentrations. nih.govcaymanchem.com

Given the absence of data regarding the metabolism of this compound, the specific sections and subsections of the requested article on its biotransformation pathways and metabolites cannot be addressed.

In Vitro and Ex Vivo Metabolic Disposition of N 3 Benzylnirvanol

Application of In Vitro Biological Models for Metabolic Profiling

Liver Microsomal and S9 Fraction Assays for Phase I and Phase II Metabolism

The in vitro metabolic disposition of N-3-Benzylnirvanol has been primarily characterized using human liver subcellular fractions, such as microsomes and the S9 fraction. These preparations are essential tools in drug development for identifying metabolic pathways and potential drug-drug interactions. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, while the S9 fraction contains both microsomes and the cytosolic fraction, which includes various Phase II enzymes. nih.gov

Research has predominantly focused on the interaction of N-3-Benzylnirvanol enantiomers with CYP2C19, a major Phase I enzyme. Studies utilizing human liver microsomes (HLM) have established that the enantiomers of N-3-benzylnirvanol are potent and selective inhibitors of CYP2C19. nih.govresearchgate.net The inhibitory activity is typically assessed by measuring the reduction in the formation of a known metabolite from a CYP2C19 probe substrate, such as the (S)-mephenytoin 4'-hydroxylase activity. nih.govresearchgate.net In HLM, (+)-N-3-benzyl-nirvanol was found to inhibit this activity with Kᵢ values ranging from 210 to 280 nM. nih.govresearchgate.net

The selectivity of this inhibition is a key finding from these microsomal assays. At a concentration of 1 µM, (+)-N-3-benzyl-nirvanol did not significantly inhibit other major P450 isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, or CYP3A4, with activity decreases not exceeding 16%. nih.govresearchgate.netresearchgate.net In contrast, CYP2C19 activity was inhibited by approximately 80% under the same conditions. nih.govresearchgate.netresearchgate.net This high degree of selectivity has established (+)-N-3-benzylnirvanol as a valuable tool for in vitro reaction phenotyping studies to determine the contribution of CYP2C19 to a drug's metabolism. nih.govcaymanchem.com

While the compound is well-characterized as an inhibitor, data on its own metabolic fate within these systems are less prevalent. Studies with the structurally related (R)-enantiomer DNDI-VL-2098 showed it to be stable in liver microsomes, suggesting that compounds of this class may undergo very slow metabolism. dndi.org

Table 1: Inhibitory Activity of (+)-N-3-Benzylnirvanol in Human Liver Microsomes This table is interactive. You can sort and filter the data.

Hepatocyte Models for Comprehensive Metabolic Studies

Hepatocyte models offer a more comprehensive system for metabolic studies than subcellular fractions because they contain a full complement of metabolic enzymes and cofactors, as well as transporters, reflecting a more physiologically relevant environment. researchgate.net The utility of N-3-benzylnirvanol as a selective CYP2C19 inhibitor has been validated in these more complex models.

Studies using suspended human hepatocytes have confirmed the potent and selective inhibitory action of N-3-benzylnirvanol on CYP2C19. researchgate.net These experiments are crucial for predicting the in vivo impact of a compound on metabolic pathways. For instance, (+)-N-3-benzylnirvanol is frequently used as a reference inhibitor in hepatocyte-based assays to probe the involvement of CYP2C19 in the metabolism of other drugs, such as rilpivirine (B1684574) and etravirine. asm.orgnih.gov

In one comparative study, (-)-N-3-benzylphenobarbital was found to be a more potent and selective inhibitor of CYP2C19 in suspended human hepatocytes than (+)-N-3-benzylnirvanol, although both were effective. researchgate.net This highlights the ongoing research to find the most suitable chemical tools for in vitro studies. The use of N-3-benzylnirvanol in hepatocyte models allows researchers to estimate the fraction of a drug's clearance attributable to CYP2C19, which is critical for predicting potential drug-drug interactions and understanding interindividual variability in drug response due to genetic polymorphisms in the CYP2C19 gene. researchgate.net

Intestinal Microsomal and S9 Preparations for Enteric Metabolism

Enteric metabolism, which occurs in the cells of the intestine, can significantly contribute to the first-pass effect for orally administered drugs. The cytochrome P450 enzymes responsible for this metabolism are also present in the liver, but their relative abundance differs. The major CYP enzymes in the intestine include members of the CYP3A and CYP2C families. plos.org

Therefore, in vitro assays using intestinal microsomes or S9 fractions are important for evaluating a compound's susceptibility to enteric metabolism. Given that (R)-(-)-N-3-Benzylnirvanol and its antipode are potent inhibitors of CYP2C19, an enzyme present in the intestine, they have the potential to inhibit the metabolism of co-administered drugs at the enteric level. plos.org Studies have used human intestinal microsomes to investigate the inhibitory effects of various natural compounds on CYP2C19. plos.org However, specific studies detailing the metabolic disposition of this compound itself within intestinal preparations are not extensively documented in the reviewed literature. The primary focus remains on its utility as a selective inhibitor in these systems to probe the metabolic pathways of other xenobiotics.

Influence of Stereochemistry on Metabolic Rate and Pathway Preference

Stereochemistry plays a pivotal role in the interaction of N-3-benzylnirvanol with metabolic enzymes, specifically CYP2C19. The two enantiomers of N-3-benzylnirvanol exhibit a significant difference in their inhibitory potency, demonstrating the stereoselective nature of the enzyme's active site. mdpi.com

Numerous studies have quantified this difference. The (+)-enantiomer, (S)-(+)-N-3-Benzylnirvanol, is a highly potent competitive inhibitor of recombinant CYP2C19, with a reported inhibition constant (Kᵢ) of approximately 0.25 µM (250 nM). nih.govresearchgate.netcaymanchem.com In stark contrast, the (-)-enantiomer, the subject of this article, this compound, is substantially less potent. Its Kᵢ value for CYP2C19 has been reported to be 5.3 µM (5300 nM), making it about 20- to 60-fold weaker as an inhibitor than its antipode. researchgate.netresearchgate.netmedchemexpress.commolnova.com

This marked difference in inhibitory capacity underscores the importance of the compound's three-dimensional structure for its interaction with the CYP2C19 active site. scbt.com The benzylic group is thought to facilitate hydrophobic interactions, enhancing affinity, while the chiral center dictates the precise orientation within the active site, influencing binding and inhibitory potency. scbt.com This stereoselectivity is a critical factor, establishing (S)-(+)-N-3-Benzylnirvanol as the preferred enantiomer for use as a selective in vitro inhibitor in drug metabolism studies. nih.govaccurateclinic.com While the influence on its own metabolic rate is not detailed, the influence on its ability to inhibit the metabolism of other compounds is profound and stereochemically driven.

Table 2: Influence of Stereochemistry on CYP2C19 Inhibition This table is interactive. You can sort and filter the data.

Membrane Transporter Interactions and Cellular Permeability of N 3 Benzylnirvanol

Modulation of Efflux Transporters by N-3-Benzylnirvanol

Efflux transporters, particularly those from the ATP Binding Cassette (ABC) superfamily, are crucial in determining the absorption, distribution, and excretion of many drugs. chemisgroup.usmdpi.com However, specific studies detailing the interaction of (R)-(-)-N-3-Benzylnirvanol with these transporters are not available in the current body of scientific literature.

P-glycoprotein (P-gp) Substrate and Inhibitor Activity

P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a key efflux transporter that limits the intestinal absorption and tissue penetration of its substrates. mdpi.com There are no published research findings or data tables available that assess whether this compound acts as a substrate or an inhibitor of P-glycoprotein. While many studies investigating new chemical entities for P-gp interaction use reference compounds, this compound has not been documented in this context. mdpi.comresearchgate.net

Multidrug Resistance-Associated Protein (MRP2) Interactions

Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2) is another important efflux transporter located in the liver, kidney, and intestine, contributing to the elimination of drugs and their metabolites. chemisgroup.usresearchgate.net Currently, there is no available scientific data from studies investigating the potential interactions of this compound with the MRP2 transporter.

Broader Involvement with ATP Binding Cassette (ABC) Transporters

The ABC transporter family includes other clinically relevant transporters such as the Breast Cancer Resistance Protein (BCRP or ABCG2). mdpi.comtandfonline.com A comprehensive search of scientific databases yields no studies that have evaluated the broader interaction profile of this compound with the wider family of ABC transporters. While some research acknowledges the importance of ABC transporters in drug disposition, these studies mention N-3-Benzylnirvanol only as a CYP2C19 inhibitor without assessing its transporter interactions. nih.gov

Interactions with Solute Carrier (SLC) Transporters

The Solute Carrier (SLC) superfamily of transporters mediates the uptake of drugs and endogenous compounds into cells and includes important transporters like Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs). chemisgroup.usscispace.comhongjing.com.tw There is no published evidence or data to suggest that this compound has been studied for its potential to interact with any members of the SLC transporter family.

Assessment of Transporter-Mediated Uptake and Efflux in Cell Models

In vitro cell models are standard tools for investigating drug transport and permeability. mdpi.com However, specific data for this compound using these models is not present in the literature.

Stereoselective Aspects of Transporter-Mediated Distribution

Fulfilling the request would necessitate speculating or drawing analogies from other compounds, which would violate the explicit instructions to focus solely on the requested topics and maintain scientific accuracy.

Advanced Analytical Methodologies for the Study of N 3 Benzylnirvanol

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly in its tandem mass spectrometry configuration (LC-MS/MS), stands as the cornerstone for the analysis of (R)-(-)-N-3-Benzylnirvanol and its related metabolic products. Its high sensitivity and selectivity permit the accurate measurement of low concentrations of the compound and its metabolites in complex biological matrices.

Development and Validation of Bioanalytical Methods for N-3-Benzylnirvanol in Biological Matrices

The development of robust bioanalytical methods is a prerequisite for the accurate quantitative analysis of this compound in biological samples such as plasma, urine, and liver microsomes. These methods are essential for pharmacokinetic studies and in vitro metabolic assays. Validation is typically performed in accordance with regulatory guidelines to ensure reliability, and it encompasses the evaluation of specificity, linearity, accuracy, precision, recovery, and stability.

Sample preparation often involves protein precipitation with organic solvents like acetonitrile (B52724), followed by centrifugation to separate the analyte from matrix components. ub.edu To ensure accuracy in quantification, a suitable internal standard (IS), a compound with similar physicochemical properties to the analyte, is added to the samples. For instance, in studies involving meperidine metabolism where N-3-benzylnirvanol was used as an inhibitor, deuterated analogs like meperidine-d4 (B1499878) or normeperidine-d4 (B12042042) have been employed as internal standards. ub.edu

Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. asm.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used to resolve the analyte from endogenous interferences. asm.orgcelerion.com

The following table summarizes typical parameters for a bioanalytical LC-MS/MS method applicable to the analysis of compounds in the context of CYP2C19 inhibition studies involving N-3-Benzylnirvanol.

Interactive Data Table: Illustrative Bioanalytical LC-MS/MS Parameters

Parameter Setting Reference
LC System UPLC or HPLC asm.orgsigmaaldrich.com
Column Reversed-phase C18 (e.g., 100 x 3 mm, 5 µm) asm.org
Mobile Phase A 0.1% Formic Acid in Water celerion.com
Mobile Phase B Acetonitrile/Methanol (50:50) with 0.1% Formic Acid asm.orgcelerion.com
Flow Rate 0.2 - 0.4 mL/min celerion.comacs.org
Injection Volume 5 - 20 µL nih.govresearchgate.net
MS System Triple Quadrupole Mass Spectrometer ub.eduasm.org
Ionization Mode Positive Electrospray Ionization (ESI+) acs.org
Detection Mode Selected Reaction Monitoring (SRM) asm.orgtheses.fr
Internal Standard Structurally similar compound (e.g., deuterated analog) ub.edu

Application of LC-MS in Metabolite Identification and Profiling

LC-MS/MS is a powerful tool for identifying and profiling the metabolites of various drugs, a process in which this compound is frequently used as a selective inhibitor to probe the involvement of CYP2C19. theses.frjapsonline.com In such studies, the comparison of metabolite profiles in the presence and absence of N-3-benzylnirvanol can definitively establish the role of CYP2C19 in a drug's metabolic pathway. ub.eduacs.org

The process of metabolite identification involves incubating the primary drug with human liver microsomes (HLMs) and an NADPH-regenerating system. ub.edutheses.fr The resulting mixture is then analyzed by LC-MS/MS. Full scan and product ion scan modes are utilized to determine the mass-to-charge ratio (m/z) of potential metabolites and to obtain their fragmentation patterns. theses.fr For example, in the study of rilpivirine (B1684574) metabolism, metabolites were initially identified in product ion (MS/MS) mode, and then selected reaction monitoring (SRM) was used to assess their relative abundance. theses.fr The detection of mono- and di-hydroxylated metabolites is a common finding in such analyses. theses.fr

Chiral Chromatography for Enantiomeric Separation and Purity Determination

This compound is a chiral compound, and its inhibitory activity against CYP2C19 is highly stereoselective. The (+)-enantiomer, also referred to as (S)-(+)-N-3-Benzylnirvanol, is a significantly more potent inhibitor of CYP2C19 than its (-)-antipode. mdpi.comresearchgate.net Therefore, the enantiomeric separation and the determination of enantiomeric purity are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

The enantiomers of N-3-benzyl-nirvanol have been successfully resolved using a chiral stationary phase (CSP). Specifically, an (R,R) Whelk-O1 column has been employed for this separation. mdpi.com This type of column allows for differential interaction with the two enantiomers, leading to different retention times and, consequently, their separation.

Interactive Data Table: Chiral HPLC Method for N-3-Benzylnirvanol Enantiomers

Parameter Setting Reference
HPLC System Standard HPLC system mdpi.comresearchgate.net
Column (R,R) Whelk-O1 mdpi.com
Mobile Phase Hexane/Isopropanol/Acetonitrile (90:5:5, v/v/v) mdpi.com
Flow Rate 1 mL/min mdpi.com
Detection UV at 204 nm mdpi.com
Retention Time (+)-enantiomer ~11.0 min mdpi.com
Retention Time (-)-enantiomer ~14.5 min mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. In the context of N-3-Benzylnirvanol, 1H NMR has been used to confirm the chemical structure of the synthesized compound and its derivatives. nih.gov The chemical shifts and coupling constants of the protons provide detailed information about the molecular framework.

For the parent compound, N-3-benzyl-nirvanol, the 1H NMR spectrum in DMSO-d6 shows characteristic signals for the ethyl group protons, the benzyl (B1604629) group protons, the aromatic protons, and the NH proton of the hydantoin (B18101) ring. nih.gov While NMR is the gold standard for structural confirmation, its application to the metabolites of N-3-Benzylnirvanol is less commonly reported, as these are often produced in very small quantities. Metabolite structures are more frequently proposed based on high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns. However, if a metabolite or derivative were to be synthesized or isolated in sufficient quantity, NMR would be the definitive method for its structural verification.

Interactive Data Table: 1H NMR Data for N-3-Benzyl-nirvanol

Chemical Shift (δ, ppm) Multiplicity Assignment Reference
0.7 triplet -CH2-CH3 nih.gov
2.0 multiplet -CH2 -CH3 nih.gov
4.5 singlet -CH2 -Ph nih.gov
7.3 multiplet Aromatic Protons (Ph) nih.gov
9.1 singlet NH nih.gov

Spectroscopic Techniques for Investigating Molecular Interactions and Binding Affinities

Understanding the interaction between this compound and its target enzyme, CYP2C19, is crucial for characterizing its inhibitory mechanism. Spectroscopic techniques are employed to investigate these molecular interactions and determine binding affinities.

The primary method for assessing the potency of N-3-Benzylnirvanol as a CYP2C19 inhibitor involves in vitro enzyme kinetic assays. These assays typically use a probe substrate that is metabolized by CYP2C19 to produce a fluorescent product. mdpi.comcaymanchem.com The rate of product formation is monitored using a fluorescence spectrophotometer. By measuring the reaction rate at various concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. For (+)-N-3-benzyl-nirvanol, the Ki value for recombinant CYP2C19 is approximately 250 nM, indicating a high binding affinity. mdpi.comresearchgate.net The inhibition is competitive, meaning the inhibitor binds to the active site of the enzyme. mdpi.comresearchgate.net

Interactive Data Table: Binding Affinity of (+)-N-3-Benzylnirvanol for CYP2C19

Parameter Value Method Reference
Ki (recombinant CYP2C19) 250 nM Enzyme Inhibition Assay mdpi.comresearchgate.net
Ki (human liver microsomes) 210 - 280 nM (S)-mephenytoin 4'-hydroxylase inhibition mdpi.comresearchgate.net
Inhibition Type Competitive Enzyme Kinetics mdpi.comresearchgate.net
Selectivity High for CYP2C19 over other CYPs Inhibition panel screening medchemexpress.com

Implications for Drug Drug Interaction Potential Arising from R N 3 Benzylnirvanol Research

In Vitro Prediction of Metabolism-Based Drug-Drug Interactions

In vitro methods are fundamental in the early prediction of a compound's DDI potential. These assays, often using human liver microsomes or recombinant enzymes, provide initial data on whether a compound can inhibit or induce the activity of key enzymes involved in drug metabolism.

Research has firmly established N-3-Benzylnirvanol as a potent and selective inhibitor of Cytochrome P450 2C19 (CYP2C19), an enzyme responsible for the metabolism of numerous clinically important drugs. medchemexpress.comresearchgate.net The inhibition is competitive, meaning the compound competes with other substrates for the enzyme's active site. researchgate.net

Studies using cDNA-expressed P450 isoforms demonstrated that at a concentration of 1 µM, (+)-N-3-benzyl-nirvanol inhibited CYP2C19 activity by approximately 80%, while the activities of other major CYP isoforms—including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4—were not decreased by more than 16%. researchgate.net This highlights the compound's selectivity for CYP2C19.

The inhibitory potency of N-3-Benzylnirvanol is highly dependent on its stereochemistry. The (S)-(+)-enantiomer is a significantly more potent inhibitor of CYP2C19 than the (R)-(-)-enantiomer. The inhibition constants (Kᵢ) clearly illustrate this difference, with the Kᵢ for (R)-(-)-N-3-Benzylnirvanol being over 20 times higher than that of its (S)-(+)-counterpart, indicating substantially weaker inhibition. medchemexpress.com

Table 1: In Vitro Inhibition of Human CYP2C19 by N-3-Benzylnirvanol Enantiomers
CompoundEnantiomerInhibition Constant (Kᵢ) for CYP2C19Reference
N-3-Benzylnirvanol(S)-(+)-N-3-Benzylnirvanol0.25 µM medchemexpress.com
N-3-BenzylnirvanolThis compound5.3 µM medchemexpress.com

There is currently no significant scientific literature available suggesting that this compound or its enantiomer act as inducers of cytochrome P450 enzymes. The research focus has been exclusively on their inhibitory effects.

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptides (OATPs), and others, play a crucial role in drug absorption, distribution, and excretion. fda.govmdpi.com Inhibition or induction of these transporters can lead to clinically significant DDIs. Despite the importance of evaluating these interactions, dedicated studies investigating the potential of this compound to act as a substrate or inhibitor of major drug transporters are not available in the current body of scientific literature. Therefore, its potential for transporter-mediated DDIs remains uncharacterized.

Computational Approaches for Predicting Drug-Drug Interaction Liabilities

Computational modeling provides valuable insights into the structural basis of enzyme-inhibitor interactions, helping to predict DDI liabilities. For CYP2C19 inhibitors, Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) models have been developed. mdpi.comnih.gov

A CoMFA model developed for a series of N-3 substituted nirvanol (B14652) and phenobarbital (B1680315) derivatives revealed that stereochemistry is a critical factor in determining the inhibitory potency towards CYP2C19. mdpi.comnih.gov The model indicated that the enzyme's active site has a clear preference for how it accommodates the inhibitor. Specifically, the model suggests that CYP2C19 prefers to orient the N-3 substituent (the benzyl (B1604629) group) away from the active oxygen species of the heme group. nih.gov This computational finding provides a structural rationale for the observed differences in inhibitory potency between the enantiomers of N-3-Benzylnirvanol and aids in predicting the interaction liabilities of structurally related compounds.

Consideration of Stereoselective Drug-Drug Interactions Involving N-3-Benzylnirvanol

The research on N-3-Benzylnirvanol provides a clear example of stereoselective drug-drug interactions. As demonstrated by in vitro inhibition assays, the two enantiomers of N-3-Benzylnirvanol exhibit markedly different affinities for the CYP2C19 active site. The (S)-(+)-enantiomer is a potent inhibitor (Kᵢ = 0.25 µM), while the (R)-(-)-enantiomer is a significantly weaker inhibitor (Kᵢ = 5.3 µM). medchemexpress.com In some studies, this difference in potency has been reported to be between 20- and 60-fold. researchgate.net

This stereoselectivity is a critical consideration when evaluating DDI potential. If a drug is metabolized primarily by CYP2C19, its clearance would be much more significantly impacted by the presence of (S)-(+)-N-3-Benzylnirvanol than by this compound. Computational studies support this finding, showing that stereochemistry at the C-5 position of the hydantoin (B18101) ring is an important determinant of inhibitor potency for CYP2C19. nih.gov This underscores the necessity of evaluating enantiomers separately in DDI studies, as the racemic mixture's effect may not accurately represent the effects of the individual stereoisomers.

Structure Activity Relationship Sar Studies of N 3 Benzylnirvanol and Its Derivatives

Elucidation of Structural Determinants Governing CYP2C19 Inhibition

(R)-(-)-N-3-Benzylnirvanol, more potently known in its dextrorotatory form, (+)-N-3-Benzylnirvanol, is a highly potent and selective competitive inhibitor of CYP2C19. nih.govresearchgate.net The core structure, consisting of a hydantoin (B18101) ring (imidazolidine-2,4-dione) substituted with ethyl and phenyl groups at the 5-position, is fundamental to its activity. The key structural determinant for its high potency and selectivity is the benzyl (B1604629) group attached to the nitrogen at the 3-position (N-3) of the hydantoin ring. nih.govresearchgate.net

This N-3 benzyl substitution is crucial for differentiating the molecule's inhibitory profile from its parent compound, nirvanol (B14652). Research demonstrates that this addition significantly enhances the inhibitory activity against CYP2C19. The selectivity of (+)-N-3-Benzylnirvanol is noteworthy; at a concentration of 1 µM, it effectively inhibits CYP2C19 while showing minimal to no inhibition of other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. nih.govcaymanchem.com This high degree of selectivity underscores the specific nature of the interactions between the N-3 benzyl moiety and the active site of the CYP2C19 enzyme. The related compound, (-)-N-3-Benzylphenobarbital, also demonstrates this high selectivity, further highlighting the importance of the N-benzyl group in targeting the CYP2C subfamily, particularly CYP2C19. nih.gov

Rational Design and Synthesis of N-3-Benzylnirvanol Analogs for Modulating Biological Activity

The development of N-3-benzyl derivatives of nirvanol and the structurally similar compound phenobarbital (B1680315) serves as a clear example of rational drug design aimed at creating highly potent and selective enzyme inhibitors. nih.govresearchgate.net Recognizing the need for reliable in vitro tools to study CYP2C19-mediated metabolism, researchers synthesized these analogs to improve upon existing, less selective inhibitors. nih.govnih.gov

The synthetic strategy involved introducing a benzyl group at the N-3 position of the parent molecules, nirvanol and phenobarbital. Following synthesis, the racemic mixtures were resolved using chromatographic techniques to separate the individual (+)- and (-)-enantiomers. nih.govresearchgate.net This separation was essential for evaluating the biological activity of each stereoisomer, which ultimately revealed significant differences in their inhibitory potency. The success of this rational design approach established (+)-N-3-Benzylnirvanol and (-)-N-3-Benzylphenobarbital as benchmark selective inhibitors for in vitro CYP2C19 reaction phenotyping studies. nih.govnih.gov

Influence of Stereochemistry on Functional Activity and Molecular Recognition

Stereochemistry plays a definitive role in the functional activity of N-3-Benzylnirvanol and its molecular recognition by the CYP2C19 enzyme. Experimental data consistently show a significant difference in inhibitory potency between the enantiomers of N-3-Benzylnirvanol.

Specifically, (+)-N-3-Benzylnirvanol is a potent inhibitor of recombinant CYP2C19, whereas its antipode, the (-)-enantiomer, is substantially less active, with a potency difference of 20- to 60-fold. nih.govresearchgate.netresearchgate.net This stark contrast highlights that the specific three-dimensional arrangement of the atoms is critical for optimal binding to the enzyme's active site. The (S)-configuration, corresponding to the (+)-enantiomer, appears to present the ethyl, phenyl, and N-benzyl groups in a spatial orientation that is highly complementary to the binding pocket of CYP2C19, leading to potent competitive inhibition. The poor activity of the (-)-enantiomer suggests that its stereochemical configuration results in a steric clash or a suboptimal orientation that prevents effective binding.

The following table summarizes the inhibitory constants (Kᵢ) for the enantiomers, illustrating the profound impact of stereochemistry.

CompoundEnantiomerRecombinant CYP2C19 Kᵢ (nM)
N-3-Benzylnirvanol (+)-enantiomer250
(-)-enantiomer>5000
N-3-Benzylphenobarbital (-)-enantiomer79
(+)-enantiomer4800

Data sourced from Suzuki et al. (2002). nih.govresearchgate.net

Application of Computational Chemistry in SAR Analysis (e.g., Molecular Docking, QSAR Modeling)

While specific molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively detailed in the reviewed literature, the application of these computational chemistry techniques provides a powerful framework for analyzing its SAR.

Molecular Docking: This technique could be used to build a three-dimensional model of the CYP2C19 active site and predict the binding mode of N-3-Benzylnirvanol enantiomers. Such a study would be invaluable in explaining the observed stereoselectivity. Docking simulations could visualize how the more active (+)-enantiomer fits snugly into the binding pocket, potentially forming specific hydrophobic or hydrogen-bonding interactions with key amino acid residues. Conversely, these models could demonstrate how the (-)-enantiomer fails to achieve an optimal binding conformation, perhaps due to steric hindrance between one of its substituent groups and the protein.

QSAR Modeling: QSAR represents a statistical approach to link chemical structure to biological activity. A QSAR model for N-3-Benzylnirvanol analogs could be developed if a series of related compounds were synthesized and their CYP2C19 inhibitory activities measured. For instance, analogs with different substituents on the N-3 benzyl ring or the C-5 phenyl ring could be created. The model would then use calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) for these analogs to derive a mathematical equation that predicts their inhibitory potency (pIC₅₀ or pKᵢ). The resulting QSAR model could generate contour maps indicating which regions of the molecule are sensitive to modification, guiding the design of new, potentially even more potent and selective, CYP2C19 inhibitors.

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Additional Molecular Targets and Off-Targets beyond CYP2C19

While (R)-(-)-N-3-Benzylnirvanol is recognized for its selectivity towards CYP2C19, a thorough investigation into its potential off-target effects is crucial for its development as a precise chemical probe. medchemexpress.comnih.gov The enantiomer, (+)-N-3-benzyl-nirvanol, demonstrates significantly higher potency in inhibiting CYP2C19. nih.gov However, studies have shown that at concentrations used to inhibit CYP2C19, neither (+)-N-3-benzyl-nirvanol nor its related compound, (-)-N-3-benzyl-phenobarbital, significantly affect the activities of other major P450 isoforms, including CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4. nih.gov

Further research is warranted to screen this compound against a broader panel of enzymes and receptors to fully characterize its selectivity profile. This includes other drug-metabolizing enzymes and clinically relevant non-CYP enzymes such as aldehyde oxidase, flavin-containing monooxygenase 3, and various uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.gov Understanding these potential interactions is critical to avoid misinterpretation of data in in vitro studies and to anticipate any potential confounding effects in more complex biological systems.

Development of N-3-Benzylnirvanol as a Standard Research Reagent for CYP2C19 Studies

Both (+)-N-3-benzyl-nirvanol and (-)-N-3-benzyl-phenobarbital have been proposed as valuable tools for screening new chemical entities in the early stages of drug metabolism studies. nih.govresearchgate.net The high potency and selectivity of these compounds make them suitable as positive control inhibitors in routine screening for P450 reversible inhibition when using human liver microsomes as the enzyme source. researchgate.net

For this compound to be established as a standard research reagent, further validation is necessary. This includes demonstrating its utility across various in vitro platforms, such as suspended human hepatocytes, which are considered more representative of in vivo conditions than microsomal preparations. nih.govresearchgate.netresearchgate.net Comparative studies with other known CYP2C19 inhibitors, like omeprazole, have highlighted the superior selectivity of benzyl-derivatives of nirvanol (B14652) and phenobarbital (B1680315). nih.govresearchgate.net Establishing standardized protocols for its use, including optimal concentrations and incubation conditions, will be essential for its widespread adoption by the research community.

Integration of High-Throughput Screening and Omics Technologies in Compound Characterization

Modern drug discovery and chemical biology rely heavily on high-throughput screening (HTS) and "omics" technologies to rapidly assess the biological effects of compounds. Integrating these approaches into the characterization of this compound and its analogs can provide a comprehensive view of their cellular impact.

HTS can be employed to screen libraries of nirvanol derivatives against a panel of CYP enzymes to identify compounds with even greater potency and selectivity. nih.gov Furthermore, omics technologies, such as transcriptomics, proteomics, and metabolomics, can reveal global changes in gene expression, protein levels, and metabolite profiles in cells treated with this compound. elifesciences.org This multi-omics approach can help to identify not only the primary target (CYP2C19) but also any off-target effects and downstream signaling pathways that are modulated by the compound. elifesciences.org This information is invaluable for understanding the compound's mechanism of action and for predicting its potential effects in a whole-organism context.

Strategic Directions for Optimizing Specificity and Potency in Novel Chemical Entities

The development of novel chemical entities with optimized specificity and potency is a central goal in medicinal chemistry. The structural backbone of nirvanol provides a promising scaffold for the design of new CYP2C19 inhibitors. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding how chemical modifications to the nirvanol structure influence its inhibitory activity. acs.orgnih.gov

By systematically synthesizing and testing new analogs of this compound, researchers can build predictive models that guide the design of next-generation inhibitors. acs.orgtum.de For instance, modifying the benzyl (B1604629) group or the hydantoin (B18101) ring of the nirvanol core could lead to enhanced interactions with the active site of CYP2C19, thereby increasing potency. acs.org Concurrently, these modifications can be designed to minimize interactions with other enzymes, thus improving selectivity. The ultimate aim is to develop highly potent and exquisitely selective chemical probes that can be used to dissect the specific roles of CYP2C19 in health and disease.

Q & A

Q. What is the primary application of (R)-(-)-N-3-Benzylnirvanol in CYP2C19 inhibition studies?

this compound is a selective competitive inhibitor of CYP2C19, primarily used to assess the enzyme's contribution to drug metabolism (fraction metabolized, fmCYP2C19) in in vitro systems. It is employed to:

  • Quantify CYP2C19-mediated intrinsic clearance (Clint) using probe substrates like (S)-(+)-mephenytoin .
  • Validate inhibition selectivity against other CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in human hepatocyte suspensions .
  • Serve as a reference inhibitor for time-dependent inhibition (TDI) studies, with IC50 shift assays recommended by regulatory bodies .

Q. How does this compound compare to omeprazole as a CYP2C19 inhibitor?

Unlike omeprazole, which non-selectively inhibits CYP3A4, CYP2C9, and UGT1A1, this compound demonstrates higher selectivity for CYP2C18. Key differences include:

  • Potency : IC50 values for this compound (0.2–1.6 µM) are lower than omeprazole (1.7 µM) in suspended human hepatocytes .
  • Selectivity : At 10 µM, this compound shows >20% inhibition only for CYP1A2 (49%) and CYP3A4 (47%), whereas omeprazole inhibits CYP1A2 (26%) and CYP2C9 (34%) .
  • Preincubation stability : Omeprazole exhibits time-dependent inhibition (TDI), while this compound’s IC50 increases post-preincubation due to metabolic instability .

Q. What experimental methodologies are recommended for evaluating this compound’s inhibitory effects?

  • Metabolite monitoring : Use UPLC-HRMS or UPLC-MS/MS to track probe substrate metabolism (e.g., 4-hydroxymephenytoin for CYP2C19) in suspended human hepatocytes (1 × 10<sup>6</sup> cells/mL) .
  • IC50 determination : Perform dose-response assays with/without 3-hour inhibitor preincubation to account for TDI or metabolic degradation .
  • Selectivity validation : Test inhibition of non-CYP enzymes (e.g., UGT1A1, FMO3) using estradiol glucuronidation or cimetidine S-oxidation assays .

Advanced Research Questions

Q. How do inter-batch hepatocyte variations impact fmCYP2C19 predictions using this compound?

Hepatocyte batches with differing CYP3A4/CYP2C19 activity ratios can lead to fmCYP2C19 underprediction. For example:

  • Batch BSU (high CYP3A4 activity) underestimated fmCYP2C19 by 12% RMSE for substrates like diazepam, whereas HUP182981 (low CYP3A4 activity) improved accuracy .
  • Mitigation strategy : Pre-screen hepatocyte batches for CYP3A4 activity and normalize data using reference substrates (e.g., midazolam for CYP3A4) .

Q. What contradictions exist in the inhibition profiles of this compound across studies?

Discrepancies arise from:

  • Substrate-dependent inhibition : this compound’s IC50 varies with probe substrates (e.g., 0.09 µM for (S)-(+)-mephenytoin vs. 0.2 µM for omeprazole) due to differential binding affinities .
  • Concentration thresholds : At 10 µM, off-target inhibition of CYP1A2 (49%) is observed in hepatocytes but not in recombinant systems, suggesting matrix-specific effects .
  • Metabolic interference : Preincubation increases IC50 by 8-fold, indicating inhibitor instability in prolonged assays .

Q. How can researchers optimize in vitro-in vivo correlations (IVIVC) for CYP2C19 using this compound?

  • Dual-method validation : Calculate Clint using both parent depletion and metabolite formation rates to reduce variability (e.g., citalopram excluded due to low turnover) .
  • Batch-specific adjustments : Apply correction factors for hepatocyte batches with high CYP3A4 activity to avoid underestimating CYP2C19 contributions .
  • Probe substrate selection : Use (S)-(+)-mephenytoin, the most inhibition-sensitive substrate, to maximize assay sensitivity .

Q. What are the limitations of using this compound in drug-drug interaction (DDI) prediction?

Key limitations include:

  • Non-CYP enzyme interactions : FMO3 inhibition (212% activity increase at 1 mM) complicates interpretation for substrates like cimetidine .
  • Protein binding differences : Free inhibitor concentrations in hepatocytes vs. microsomes alter potency comparisons (e.g., 2-fold lower IC50 in hepatocytes) .
  • Polymorphic enzyme effects : CYP2C19 poor metabolizers may exhibit compensatory upregulation of other enzymes, skewing in vivo correlations .

Methodological Considerations

Q. How to address discrepancies between in vitro and in vivo fmCYP2C19 values?

  • Data triangulation : Combine chemical inhibition (with this compound) and recombinant CYP2C19 systems to cross-validate results .
  • Population-adjusted modeling : Incorporate CYP2C19 genotype frequencies (e.g., *CYP2C19**2/*3 alleles) to refine IVIVC for polymorphic substrates .

Q. What statistical methods are recommended for analyzing CYP2C19 inhibition data?

  • RMSE analysis : Evaluate linear correlations between in vitro and in vivo fmCYP2C19 values (target RMSE <0.15) .
  • ANOVA with Tukey post-hoc : Compare IC50 values across inhibitors and substrates to identify significant differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.